NSC47924

Description

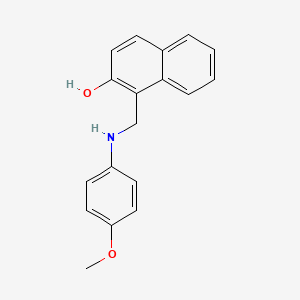

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyanilino)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-11,19-20H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZVGAKJSAZIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985019 | |

| Record name | 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6638-24-0 | |

| Record name | NSC47924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(4-Methoxyanilino)methyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NSC47924: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC47924 is a small molecule inhibitor that demonstrates significant potential in oncology by targeting the 67 kDa laminin (B1169045) receptor (67LR), a key player in cancer progression. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells. It details the molecular interactions, downstream signaling pathways, and the resultant effects on cancer cell adhesion, migration, and invasion. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of 67LR in Cancer

The 67 kDa laminin receptor (67LR) is a non-integrin cell surface receptor that plays a pivotal role in the interaction between cancer cells and the extracellular matrix (ECM), primarily through its high-affinity binding to laminin (LM), a major component of the basement membrane.[1][2] Upregulation of 67LR is a common feature in numerous cancer types and is strongly correlated with increased tumor aggressiveness, metastatic potential, and poor prognosis.[1][2][3] The interaction between 67LR and laminin initiates a cascade of events that promote cancer cell adhesion, migration, invasion, proliferation, and survival.[1][2] Consequently, targeting the 67LR-laminin axis presents a promising therapeutic strategy for cancer treatment.

This compound: A Specific Inhibitor of the 67LR-Laminin Interaction

This compound, chemically identified as 1-((4-methoxyanilino)methyl)-2-naphthol, was identified through structure-based virtual screening as a potent inhibitor of the 67LR-laminin interaction.[2][4] It selectively targets the laminin-binding site on the 37 kDa laminin receptor precursor (37LRP), which dimerizes to form the mature 67LR.[2] By binding to this site, this compound effectively blocks the interaction between 67LR and laminin, thereby inhibiting the downstream signaling pathways that contribute to cancer progression.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various studies. The key parameters are summarized in the table below.

| Compound | IC50 (µM) | Ki (µM) | Cell Line | Assay | Reference |

| This compound | 19.35 | 2.45 | LR-293 (HEK-293 overexpressing 67LR) | Cell Adhesion to Laminin | [2][4] |

| NSC47923 | 1.99 | - | LR-293 | Cell Adhesion to Laminin | [2][4] |

| NSC48478 | 1.76 | - | LR-293 | Cell Adhesion to Laminin | [2][4] |

| NSC48861 | 3.4 | - | LR-293 | Cell Adhesion to Laminin | [2][4] |

| NSC48869 | 4.0 | - | LR-293 | Cell Adhesion to Laminin | [2][4] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the disruption of the 67LR-laminin signaling axis. This interaction is crucial for mediating the pro-tumorigenic effects of laminin.

Inhibition of Adhesion, Migration, and Invasion

By blocking the 67LR-laminin interaction, this compound directly inhibits the initial step of metastasis: the adhesion of cancer cells to the basement membrane.[2] This subsequently prevents cancer cell migration and invasion through the extracellular matrix. Experimental evidence consistently demonstrates that this compound significantly reduces the adhesion of 67LR-overexpressing cancer cells to laminin-coated surfaces and their ability to migrate and invade through Matrigel, a reconstituted basement membrane.[2][5]

Downstream Signaling Pathways

The binding of laminin to 67LR triggers intracellular signaling cascades that promote cell survival and proliferation. A key player in this pathway is the Phosphoprotein Enriched in Astrocytes 15 (PEA-15), also known as PED.

Upon laminin binding, 67LR associates with PEA-15, leading to the activation of a signal transduction pathway that confers resistance to apoptosis and promotes cell proliferation.[2] This pathway is believed to involve the modulation of the Extracellular signal-regulated kinase (ERK) pathway. PEA-15 can sequester ERK in the cytoplasm, thereby regulating its activity. The 67LR-laminin interaction can influence this process, ultimately impacting cell fate. By inhibiting the initial 67LR-laminin binding, this compound is postulated to prevent the activation of these pro-survival and proliferative signaling pathways.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analyses of Cell Adhesion Strength | Springer Nature Experiments [experiments.springernature.com]

- 4. Laminin-induced signaling in tumor cells: the role of the M(r) 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]

The Role of NSC47924 in Modulating the Interaction Between the 37/67 kDa Laminin Receptor and the Prion Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cellular prion protein (PrPC) is a key molecule in the pathogenesis of fatal neurodegenerative disorders known as prion diseases. Its interaction with the 37/67 kDa laminin (B1169045) receptor (LR) has been identified as a crucial event in the propagation of pathological prion protein (PrPSc). NSC47924 is a small molecule inhibitor of the 37/67 kDa LR that has emerged as a valuable tool for studying and potentially interfering with this interaction. This technical guide provides an in-depth overview of the role of this compound in the context of the PrPC-LR interplay, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular mechanisms of action.

Introduction

The 37/67 kDa laminin receptor (LR), also known as RPSA, is a multifunctional non-integrin receptor involved in a variety of cellular processes.[1][2] Its interaction with the cellular prion protein (PrPC) is implicated in the internalization and propagation of the misfolded, pathogenic isoform (PrPSc).[1][2] Consequently, the disruption of the PrPC-LR interaction presents a promising therapeutic strategy for prion diseases.

This compound has been identified as an inhibitor of this critical interaction.[1][2] This document serves as a comprehensive resource for researchers, outlining the mechanism of action of this compound, its effects on PrPC and LR trafficking, and the experimental protocols used to characterize its activity.

Mechanism of Action of this compound

This compound exerts its effect by directly interfering with the binding of PrPC to the 37/67 kDa LR.[1][2] This inhibition leads to a cascade of cellular events, including the internalization of the 37/67 kDa LR and the subsequent stabilization of PrPC on the cell surface.[1][2]

Caption: Mechanism of this compound action.

Quantitative Data

Table 1: Inhibition of Recombinant 37LRP Binding to Prion Protein by this compound

| This compound Concentration | Observed Effect on r37LRP-PrP Binding | Reference |

| 50 µM | Statistically significant inhibition | [3] |

| 100 µM | Statistically significant inhibition | [3] |

| 200 µM | Statistically significant inhibition | [3] |

Note: The primary literature describes a dose-dependent inhibition but does not provide specific absorbance values for each concentration.

Table 2: IC50 of this compound for Inhibition of Recombinant 37LRP Binding to Laminin

| Parameter | Value | Reference |

| IC50 | 58.9 µM | [4] |

Note: This IC50 value, while for laminin binding, is highly relevant as this compound targets the same binding region on the 37/67 kDa LR that is involved in the interaction with PrPC.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

In Vitro ELISA-Based Binding Assay

This assay quantifies the direct binding of recombinant 37LRP (r37LRP) to recombinant PrP and the inhibitory effect of this compound.

Protocol:

-

Plate Coating: Coat 96-well microtiter plates with 125 ng of human recombinant PrP per well. Incubate overnight at 4°C.

-

Blocking: Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking solution (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Inhibitor and Protein Incubation:

-

Prepare solutions of this compound at various concentrations (e.g., 50, 100, 200 µM) in a suitable binding buffer. Include a vehicle control (e.g., DMSO).

-

Add the this compound solutions or vehicle control to the wells.

-

Add purified His-tagged r37LRP to each well.

-

Incubate for 1 hour at 37°C.[3]

-

-

Detection:

-

Wash the wells extensively.

-

Add an anti-His-HRP conjugated antibody and incubate for 1 hour at room temperature.

-

Wash the wells again.

-

Add a substrate solution (e.g., OPD) and allow the color to develop.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3] Subtract the absorbance of wells coated with a non-specific protein like BSA to determine specific binding.

Caption: In vitro binding assay workflow.

Co-Immunoprecipitation (Co-IP) in Cell Culture

This technique is used to demonstrate the interaction between 37/67 kDa LR and PrPC in a cellular context and how this compound affects this complex.

Protocol:

-

Cell Culture and Treatment:

-

Culture neuronal (e.g., GT1) or other suitable cells (e.g., HEK-293-LR) to confluency.

-

Treat the cells with this compound at the desired concentration and for various time points.

-

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-PrP antibody (e.g., SAF32 mAb) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-37/67 kDa LR antibody (e.g., 4290 pAb) to detect the co-immunoprecipitated receptor.

-

As a control, probe a separate membrane with an anti-PrP antibody to confirm the immunoprecipitation of PrPC.

-

Caption: Co-immunoprecipitation workflow.

Signaling Pathways

The disruption of the 37/67 kDa LR-PrPC interaction by this compound initiates a change in the subcellular localization of both proteins. This altered trafficking is expected to impact downstream signaling pathways associated with PrPC. While the direct signaling consequences of this compound treatment are still under investigation, the known effects on protein localization provide a basis for hypothesizing the downstream effects.

References

- 1. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NSC47924: A Potent Inhibitor of the 67kDa Laminin Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC47924, chemically identified as 1-((4-methoxyanilino)methyl)-2-naphthol, is a small molecule that has emerged as a significant inhibitor of the 67 kDa laminin (B1169045) receptor (67LR). Its discovery through structure-based virtual screening and subsequent biological evaluation have revealed its potent ability to disrupt the interaction between 67LR and laminin, a key process in cancer cell adhesion, migration, and invasion. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological activity. Furthermore, this guide explores the signaling pathways affected by this compound and its potential as a therapeutic agent in oncology and neurodegenerative diseases.

Discovery of this compound

This compound was identified through a structure-based virtual screening (SB-VS) of the National Cancer Institute (NCI) Diversity Set.[1][2] The screening targeted a specific region of the 37 kDa laminin receptor precursor (37LRP), known as peptide G, which is critical for its binding to laminin (LM).[3] This computational approach led to the identification of several potential inhibitory compounds, among which this compound was found to be a selective and potent inhibitor of LR-293 cell adhesion to laminin.[3]

Synthesis of this compound

The chemical structure of this compound, 1-((4-methoxyanilino)methyl)-2-naphthol, suggests its synthesis via a Mannich-type reaction, a three-component condensation. A plausible synthetic route involves the reaction of 2-naphthol (B1666908), p-anisidine (B42471) (4-methoxyaniline), and formaldehyde.

Proposed Synthetic Protocol (based on Betti Reaction)

This protocol is a general representation of the Betti reaction for the synthesis of aminobenzylnaphthols and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Naphthol

-

p-Anisidine (4-methoxyaniline)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Ethanol (B145695) or a suitable solvent

-

Catalyst (optional, e.g., an acid or base catalyst)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 2-naphthol and p-anisidine in a suitable solvent such as ethanol.

-

To this solution, add an equimolar amount of formaldehyde.

-

The reaction mixture is then stirred at room temperature or heated under reflux, depending on the desired reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to yield pure 1-((4-methoxyanilino)methyl)-2-naphthol (this compound).

Mechanism of Action

This compound exerts its biological effects primarily by inhibiting the interaction between the 67 kDa laminin receptor (67LR) and its ligand, laminin.[1][2] This interaction is crucial for cancer cell adhesion to the basement membrane, a critical step in metastasis.[1][2] this compound binds to the "peptide G" domain of the 37 kDa laminin receptor precursor (37LRP), the building block of the 67LR.[4] This binding sterically hinders the interaction with laminin.

Beyond its anti-cancer effects, this compound has also been shown to affect the cellular localization and interactions of the 37/67 kDa LR with the cellular prion protein (PrPC).[5] This suggests a potential role for this compound in the study and treatment of prion diseases.[5]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key findings.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 | 19.35 µmol/L | Cell Adhesion to Laminin | LR-293 (HEK-293 transfected with 37LRP/67LR) | [3] |

| Ki | 2.45 µmol/L | Cell Adhesion to Laminin | LR-293 | [2] |

| IC50 | 58.9 µM | r37LRP binding to Laminin | In vitro ELISA | [2] |

| Ki | 35.5 µM | r37LRP binding to Laminin | In vitro ELISA | [2] |

Table 1: Inhibitory constants of this compound.

Experimental Protocols

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a laminin-coated surface and the inhibitory effect of this compound on this process.

Materials:

-

96-well tissue culture plates

-

Laminin-1

-

Bovine Serum Albumin (BSA)

-

LR-293 cells (or other relevant cell lines)

-

Serum-free cell culture medium

-

This compound

-

Crystal Violet stain (0.1% in water)

-

Solubilization buffer (e.g., 1% SDS in water)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with laminin-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS to remove unbound laminin.

-

Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells with serum-free medium.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 2 x 105 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well and incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20-30 minutes.

-

Wash the wells extensively with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a solubilization buffer to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant and the effect of this compound.

Materials:

-

Boyden chambers (transwell inserts with 8 µm pore size)

-

24-well plates

-

Fibronectin (for coating)

-

Laminin-1 (as chemoattractant)

-

Serum-free medium

-

Cells of interest

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., Diff-Quik stain)

-

Microscope

Procedure:

-

Coat the lower side of the transwell insert membrane with fibronectin (10 µg/mL) and allow it to dry.

-

Rehydrate the membrane with serum-free medium.

-

Add serum-free medium containing laminin-1 (e.g., 20 µg/mL) to the lower chamber of the 24-well plate.

-

Harvest and resuspend cells in serum-free medium.

-

Pre-incubate the cells with this compound or vehicle control for 30 minutes.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Incubate for 4-24 hours (depending on the cell type) at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

Matrigel Invasion Assay

This assay is similar to the migration assay but includes a layer of Matrigel, which mimics the basement membrane and requires cells to actively degrade the matrix to invade.

Materials:

-

Boyden chambers with Matrigel-coated membranes

-

Other materials are the same as for the cell migration assay.

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

The subsequent steps are similar to the cell migration assay, with the chemoattractant placed in the lower chamber and the cell suspension (pre-incubated with this compound or vehicle) added to the upper chamber.

-

The incubation time is typically longer (24-48 hours) to allow for matrix degradation and invasion.

-

Quantification is performed by fixing, staining, and counting the cells that have invaded through the Matrigel and the membrane.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC47924: A Dual Modulator of the Akt Signaling Pathway and Laminin Receptor Interaction

A Technical Guide for Researchers and Drug Development Professionals

Introduction

NSC47924 is a small molecule that has garnered significant interest in cancer research due to its multifaceted mechanism of action. Initially identified as an inhibitor of the 67 kDa laminin (B1169045) receptor (67LR), it plays a crucial role in preventing cancer cell adhesion, migration, and invasion. More recent findings have unveiled a second, critical function of this compound as a potent inhibitor of the PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP), a key negative regulator of the Akt signaling pathway. This dual activity positions this compound as a unique tool for investigating the intricate connections between cell adhesion and survival signaling, and as a potential scaffold for the development of novel cancer therapeutics.

This technical guide provides an in-depth overview of this compound's effect on the Akt signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data reported for this compound's activity.

| Target | Activity | Value | Cell Line/System | Reference |

| PHLPP | IC50 | 4 µM | In vitro | [1][2] |

| 67LR | IC50 (Adhesion to Laminin) | 19.35 µM | LR-293 (HEK-293 transfected with 37LRP/67LR) | [3][4] |

| 67LR | Ki | 2.45 µmol/L | LR-293 (HEK-293 transfected with 37LRP/67LR) | [3][4] |

Table 1: Inhibitory Concentrations of this compound

Mechanism of Action: this compound and the Akt Signaling Pathway

The serine/threonine kinase Akt is a central node in a signaling pathway that governs cell survival, growth, proliferation, and metabolism. The activity of Akt is tightly regulated by phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). PHLPP is a phosphatase that specifically dephosphorylates Akt at Ser473, thereby attenuating its activity.

This compound acts as a potent inhibitor of PHLPP.[1][2] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at Ser473, leading to an increase in Akt signaling.[1][2] This, in turn, promotes cell survival and can prevent apoptosis.[1][2]

Simultaneously, this compound inhibits the 67LR, which is overexpressed in many cancer types and correlates with increased metastatic potential.[3][4] Blockade of 67LR has been shown to activate the PI3K/Akt signaling pathway, suggesting a potential convergence of this compound's two known functions.[5][6]

Signaling Pathway Diagram

Caption: this compound's dual mechanism on the Akt pathway.

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the effects of this compound on the Akt signaling pathway.

Western Blotting for Akt Phosphorylation

This protocol is designed to assess the phosphorylation status of Akt at Ser473 following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture chosen cancer cell lines (e.g., HEK-293, cancer cell lines with high 67LR expression) in appropriate media and conditions.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) dissolved in DMSO for a specified time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

2. Cell Lysis:

-

Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in Akt phosphorylation.

In Vitro PHLPP Activity Assay

This assay measures the direct inhibitory effect of this compound on PHLPP activity.

1. Reagents and Materials:

-

Recombinant active PHLPP enzyme.

-

A suitable phosphorylated substrate for PHLPP (e.g., a phosphopeptide corresponding to the sequence surrounding Akt Ser473).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM DTT).

-

Malachite green-based phosphate (B84403) detection reagent.

-

This compound dissolved in DMSO.

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, PHLPP enzyme, and the phosphopeptide substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a DMSO control.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of free phosphate released.

3. Data Analysis:

-

Calculate the percentage of PHLPP inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on Akt.

Conclusion

This compound presents a compelling profile as a dual-action small molecule. Its ability to inhibit the 67LR, a key player in cancer metastasis, combined with its unexpected role as an activator of the pro-survival Akt signaling pathway through PHLPP inhibition, highlights the complexity of targeting cancer signaling networks. For researchers, this compound serves as a valuable chemical probe to dissect the interplay between cell adhesion and intracellular signaling. For drug development professionals, the unique activities of this compound may inspire the design of novel therapeutic strategies that can selectively modulate these pathways for improved anti-cancer efficacy. Further investigation into the context-dependent outcomes of simultaneous 67LR inhibition and Akt activation is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. amsbio.com [amsbio.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Blockade of 67-kDa Laminin Receptor Facilitates AQP4 Down-Regulation and BBB Disruption via ERK1/2-and p38 MAPK-Mediated PI3K/AKT Activations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Basic Research Applications of NSC47924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule NSC47924, focusing on its core applications in basic scientific research. Discovered through structure-based virtual screening, this compound has emerged as a critical tool for investigating cellular processes related to cancer progression and neurodegenerative diseases. Its primary mechanism involves the targeted inhibition of the 37/67 kDa laminin (B1169045) receptor (LRP/LR), also known as ribosomal protein SA (RPSA).

Core Application in Oncology: Inhibition of Cancer Cell Adhesion, Migration, and Invasion

This compound's most well-documented application is in cancer research, where it serves as a specific inhibitor of the interaction between the 67 kDa laminin receptor (67LR) and its ligand, laminin (LM).[1][2] This interaction is a crucial step in the metastatic cascade, as the overexpression of 67LR in neoplastic cells correlates with enhanced invasive potential.[3]

Mechanism of Action

This compound selectively targets a specific sequence on the 37 kDa precursor of the receptor (37LRP) known as "peptide G" (amino acids 161-180).[4][5] It directly engages with residues W176 and L173, which are critical for high-affinity binding to laminin.[2][3] By occupying this binding pocket, this compound effectively prevents the receptor from anchoring to laminin in the basement membrane, thereby inhibiting the downstream cellular processes that lead to metastasis.[1][3]

Quantitative Data: Inhibitory Activity

This compound demonstrates potent and specific inhibitory effects on both the molecular and cellular levels. Its activity has been quantified in various assays, and subsequent similarity searches have identified even more potent analogs.[1][2]

| Compound | Target/Assay | IC50 | Ki | Reference |

| This compound | LR-293 Cell Adhesion to Laminin | 19.35 µM | 2.45 µM | [2] |

| This compound | Recombinant 37LRP Binding to Laminin | 58.9 µM | 35.5 µM | [1] |

| NSC47923 | LR-293 Cell Binding to Laminin | 1.99 µM | N/A | [1][2] |

| NSC48478 | LR-293 Cell Binding to Laminin | 1.76 µM | N/A | [1][2] |

| NSC48861 | LR-293 Cell Binding to Laminin | 3.4 µM | N/A | [1][2] |

| NSC48869 | LR-293 Cell Binding to Laminin | 4.0 µM | N/A | [1][2] |

Experimental Protocols

1. Cell Adhesion Assay This protocol is designed to quantify the effect of this compound on the adhesion of cancer cells to an extracellular matrix protein.

-

Plate Coating: Coat wells of a 96-well plate with 50 µL of laminin (10 µg/mL in PBS) and incubate overnight at 4°C. Wash wells three times with PBS to remove unbound protein. Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells (e.g., LR-293 cells, which overexpress 67LR) and resuspend in serum-free medium containing 0.1% BSA to a concentration of 5 x 10^5 cells/mL.

-

Treatment: Pre-incubate the cell suspension with this compound (e.g., at a final concentration of 20 µM) or a vehicle control (DMSO) for 30 minutes at 37°C.[1][3]

-

Adhesion: Add 100 µL of the treated cell suspension to each laminin-coated well and incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Washing & Staining: Gently wash the wells twice with PBS to remove non-adherent cells. Fix the remaining cells with 4% paraformaldehyde for 10 minutes, followed by staining with 0.5% crystal violet in 20% methanol (B129727) for 10 minutes.

-

Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding 100 µL of 10% acetic acid. Measure the absorbance at 540 nm using a microplate reader.[1][3]

2. Matrigel Invasion Assay This assay measures the ability of cells to invade through a basement membrane matrix, a key feature of metastatic cancer cells.

-

Insert Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Boyden chambers, 8 µm pore size) with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium. Pre-incubate cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for 30 minutes.[4]

-

Seeding: Remove rehydration medium from the inserts. Add 500 µL of the treated cell suspension (e.g., 2.5 x 10^5 cells/mL) to the upper chamber.

-

Chemoattraction: Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Staining and Quantification: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab. Fix the invading cells on the bottom surface with methanol and stain with crystal violet. Count the number of stained cells in several microscopic fields to determine the extent of invasion.[1]

Core Application in Prion Biology: Modulating Receptor-Prion Interaction

Beyond cancer, this compound is a valuable tool for studying prion diseases. The 37/67 kDa laminin receptor also functions as a high-affinity receptor for the cellular prion protein (PrPC), and this interaction is implicated in the propagation of pathological prions (PrPSc).[6][7]

Mechanism of Action

This compound inhibits the direct binding between the laminin receptor and PrPC.[5] The binding site for PrPC on the receptor overlaps with the laminin-binding domain (peptide G), which is the target of this compound.[5] Treatment with the inhibitor not only disrupts the LRP-PrPC complex but also alters the trafficking of both proteins. It induces a progressive internalization of the 37/67 kDa LR from the cell surface while simultaneously causing the stabilization of PrPC on the plasma membrane.[5][6][8] This makes this compound a unique tool to uncouple the interaction and study the individual roles and trafficking of these two proteins.

Quantitative Data: In Vitro Binding Inhibition

This compound effectively inhibits the direct protein-protein interaction between recombinant forms of 37LRP and PrP.

| Compound | Assay | Concentration Range | Effect | Reference |

| This compound | In vitro r37LRP-PrP Binding (ELISA) | 50 - 200 µM | Dose-dependent inhibition of binding | [8] |

Experimental Protocols

1. In Vitro Protein-Protein Binding Assay (ELISA) This protocol quantifies the direct inhibitory effect of this compound on the LRP-PrP interaction.

-

Plate Coating: Coat wells of a 96-well ELISA plate with 125 ng of human recombinant PrP in coating buffer and incubate overnight at 4°C.

-

Blocking: Wash wells and block with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Binding Reaction: In separate tubes, incubate purified His-tagged recombinant 37LRP (r37LRP) with various concentrations of this compound (50, 100, 200 µM) or DMSO vehicle control for 1 hour at 37°C.[8]

-

Incubation: Add the r37LRP-inhibitor mixtures to the PrP-coated wells and incubate for 1 hour at 37°C.

-

Detection: Wash wells extensively. Add an anti-His-HRP conjugated antibody to detect the bound r37LRP. Incubate for 1 hour.

-

Quantification: After a final wash, add a substrate solution (e.g., OPD). Stop the reaction and measure the absorbance at 490 nm.[8]

2. Cell Surface Biotinylation and Internalization Assay This method is used to track the localization and trafficking of cell surface proteins following treatment with this compound.

-

Cell Culture: Grow cells (e.g., GT1 neuronal cells) to confluency.

-

Biotinylation: Cool cells to 4°C to halt membrane trafficking. Wash with ice-cold PBS. Add a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) and incubate for 30 minutes on ice to label cell surface proteins.

-

Treatment and Internalization: Quench the biotin (B1667282) reagent. Warm the cells to 37°C and add culture medium containing this compound or a vehicle control. Incubate for various time points (e.g., 30, 90, 180 minutes) to allow for protein internalization.[5][9]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysates with streptavidin-agarose beads to pull down all biotinylated proteins (representing the total cell surface protein pool at the start of the experiment).

-

Analysis: Analyze the total cell lysates and the streptavidin-pulldown fractions by SDS-PAGE and Western blot using specific antibodies against 37/67 kDa LR and PrPC. A decrease of a protein in the biotinylated fraction over time indicates internalization.[5][8]

Other Reported Activities

While the primary focus of peer-reviewed research has been on the laminin receptor, commercial suppliers also classify this compound as an inhibitor of PHLPP (PH domain and Leucine-rich repeat Protein Phosphatase).[10][11] PHLPP is a negative regulator of the pro-survival kinase Akt. Inhibition of PHLPP would be expected to increase Akt signaling. This potential off-target activity should be considered when interpreting results.

| Compound | Target | IC50 | Effect | Reference |

| This compound | PHLPP Phosphatase | 4 µM | Negative regulator of Akt and PKC | [10][11] |

Conclusion

This compound is a potent and specific small molecule inhibitor with significant applications in basic research. Its ability to selectively disrupt the 37/67 kDa laminin receptor's interaction with both laminin and the cellular prion protein makes it an invaluable tool for dissecting the molecular mechanisms of cancer metastasis and prion pathogenesis. The detailed protocols and quantitative data provided herein serve as a resource for researchers looking to employ this compound in their experimental designs.

References

- 1. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - Research - Institut Pasteur [research.pasteur.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tribioscience.com [tribioscience.com]

- 11. amsbio.com [amsbio.com]

NSC47924 CAS number and chemical properties

An In-Depth Technical Guide to NSC47924: A Laminin (B1169045) Receptor Inhibitor

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, a small molecule inhibitor of the 37/67 kDa laminin receptor (LR). This document outlines its chemical properties, mechanism of action, and key experimental findings.

Chemical Properties of this compound

This compound, identified by the CAS number 6638-24-0, is a potent inhibitor of the laminin receptor.[1][2][3][4][5] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 6638-24-0[1][2][3] |

| Formal Name | 1-((4-Methoxyanilino)methyl)-2-naphthol[2] |

| Molecular Formula | C18H17NO2[1][2][5] |

| Molecular Weight | 279.33 g/mol [1][2][5] |

| Exact Mass | 279.1259[1] |

| Purity | >98%[2] |

| Formulation | Powder[2] |

| Solubility | Soluble in DMSO (up to 30 mg/ml) and Ethanol (up to 10 mg/ml)[2] |

| Storage | -20°C[2] |

Mechanism of Action: Targeting the Laminin Receptor

This compound functions as a specific inhibitor of the 37/67 kDa laminin receptor (LR), a non-integrin protein that plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion. The expression of 67LR is often upregulated in neoplastic cells, correlating with enhanced metastatic potential.[6][7]

The inhibitory action of this compound is directed towards a specific sequence on the 37 kDa laminin receptor precursor (37LRP) known as peptide G (amino acids 161-180).[6][8] This peptide sequence is critical for the receptor's interaction with its ligands, including laminin-1 and the cellular prion protein (PrPC).[8][9][10] By binding to peptide G, this compound effectively blocks the binding of laminin and PrPC to the receptor.[6][8][11] This disruption of the LR-ligand interaction leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival.[6][7]

Furthermore, treatment with this compound has been shown to affect the cellular trafficking of the laminin receptor and PrPC. It induces the internalization of the 37/67 kDa LR from the cell surface, leading to a stabilization of PrPC at the plasma membrane.[8][9][10][12][13] This modulation of receptor and protein localization presents a novel approach for studying and potentially treating conditions where these interactions are pathogenic, such as in certain cancers and prion diseases.[3][9][10]

References

- 1. medkoo.com [medkoo.com]

- 2. tribioscience.com [tribioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Supplier | CAS 6638-24-0| laminin receptor (LR) inhibitor | AOBIOUS [aobious.com]

- 6. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - Research - Institut Pasteur [research.pasteur.fr]

- 11. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

NSC47924 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC47924, a small molecule inhibitor of the 37/67 kDa laminin (B1169045) receptor (LR). This document consolidates purchasing information, key experimental data, detailed protocols, and visual representations of its mechanism of action to support researchers in oncology, neurobiology, and drug discovery.

Supplier and Purchasing Information

This compound is available from several commercial suppliers. The following table summarizes key purchasing information. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number |

| MedchemExpress | HY-101553 | >98% | 5mg, 10mg, 25mg, 50mg, 100mg | ~$150 (5mg) | 6638-24-0 |

| AOBIOUS | AOB1562 | >98% | 10mg, 50mg, 100mg | ~$120 (10mg) | 6638-24-0 |

| MedKoo Biosciences | 561506 | >98% | 5mg, 10mg, 25mg, 100mg | $350 (5mg) | 6638-24-0[1] |

| Amsbio | AMS.MC-1562-1 | Not Specified | Inquire | Inquire | 6638-24-0[2] |

| Tribioscience | TBI1562 | >98% | Inquire | Inquire | 6638-24-0[3] |

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₂ |

| Molecular Weight | 279.33 g/mol [1][3] |

| IUPAC Name | 1-[(4-methoxyanilino)methyl]naphthalen-2-ol[1] |

| Solubility | Soluble in DMSO (up to 30 mg/mL) and Ethanol (up to 10 mg/mL)[3] |

| Storage | Store at -20°C for long-term stability[1][3] |

Mechanism of Action and Biological Effects

This compound is a potent inhibitor of the 37/67 kDa laminin receptor (LR), also known as ribosomal protein SA (RPSA). This receptor plays a crucial role in various cellular processes, including cell adhesion, migration, and invasion, by interacting with laminin in the extracellular matrix. Furthermore, it has been identified as a receptor for the cellular prion protein (PrPC), implicating it in the pathogenesis of prion diseases.[4][5]

This compound exerts its inhibitory effects by targeting the "peptide G" domain of the 37 kDa LRP (amino acids 161-180), which is a key binding site for both laminin and PrPC.[6] By binding to this region, this compound disrupts the interaction between LR and its ligands, leading to several downstream effects:

-

Inhibition of Cancer Cell Invasion: this compound has been shown to selectively inhibit the adhesion of cancer cells to laminin, thereby impairing their migration and invasion.[3][7] This makes it a promising candidate for further investigation in cancer therapeutics.

-

Modulation of Prion Protein Trafficking: The compound affects the cell surface localization of the 37/67 kDa LR and its interaction with PrPC.[4][5] Treatment with this compound leads to the internalization of the LR, while stabilizing PrPC on the cell surface.[4][5] This property suggests its potential as a tool to study and possibly interfere with the progression of prion diseases.

-

PHLP Phosphatase Inhibition: this compound also acts as an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP).[1][8] PHLPP is a negative regulator of Akt and Protein Kinase C (PKC). By inhibiting PHLPP, this compound can increase Akt signaling, which is known to promote cell survival and prevent apoptosis.[1]

Signaling Pathway of this compound Action

Key Experimental Data

The following tables summarize quantitative data from key studies on this compound.

Table 1: Inhibition of Cell Adhesion to Laminin

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| LR-293 (HEK-293 overexpressing 67LR) | Cell Adhesion Assay | 19.35 | Pesapane et al., 2015[3][7] |

Table 2: Inhibition of 37LRP Binding

| Binding Partner | Assay | IC₅₀ (µM) | Reference |

| Laminin | ELISA | 58.9 | Pesapane et al., 2015[3] |

| YIGSR (Laminin fragment) | ELISA | Not specified (significant inhibition) | Pesapane et al., 2015[3] |

| Recombinant PrP | ELISA | Not specified (dose-dependent inhibition) | Sarnataro et al., 2016[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature. These should be adapted and optimized for specific experimental conditions.

Cell Adhesion Assay

This protocol is based on the methods described by Pesapane et al. (2015).[3][7]

Materials:

-

96-well tissue culture plates

-

Laminin-1 (from Engelbreth-Holm-Swarm murine sarcoma)

-

Bovine Serum Albumin (BSA)

-

LR-293 cells (or other cell line of interest)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader (570 nm)

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 10 µg/mL laminin-1 in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 2 x 10⁵ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each coated well.

-

Incubate for 1-2 hours at 37°C in a humidified incubator.

-

-

Washing and Staining:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Crystal Violet solution for 10 minutes.

-

Wash the wells extensively with water to remove excess stain.

-

-

Quantification:

-

Solubilize the stained cells with 100 µL of solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader.

-

Matrigel Invasion Assay

This protocol is a generalized procedure adapted from common methodologies and the study by Pesapane et al. (2015).[3]

Materials:

-

Boyden chambers (Transwell inserts with 8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

This compound (dissolved in DMSO)

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal Violet staining solution

Procedure:

-

Chamber Preparation:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:5 dilution).

-

Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel.

-

Incubate at 37°C for at least 1 hour to allow the gel to solidify.

-

-

Cell Seeding:

-

Harvest cells and resuspend in serum-free medium at 1 x 10⁵ cells/mL.

-

Pre-incubate cells with this compound or DMSO for 30 minutes.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µL of complete medium (containing 10% FBS) to the lower chamber as a chemoattractant.

-

-

Incubation:

-

Incubate the chambers for 24-48 hours at 37°C.

-

-

Staining and Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 10 minutes.

-

Wash the inserts with water.

-

Count the number of stained cells in several fields of view under a microscope.

-

Co-Immunoprecipitation of 37/67 kDa LR and PrPC

This protocol is based on the methodology described by Sarnataro et al. (2016).[4]

Materials:

-

GT1 cells (or other suitable cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-PrP antibody (e.g., SAF32)

-

Anti-37/67 kDa LR antibody (e.g., 4290 pAb)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis:

-

Treat GT1 cells with this compound (e.g., 20 µM) or DMSO for the desired time (e.g., 3 hours).

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-PrP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-37/67 kDa LR antibody to detect the co-immunoprecipitated receptor.

-

Use an anti-PrP antibody as a control to confirm successful immunoprecipitation.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cell invasion.

Conclusion

This compound is a valuable research tool for investigating the roles of the 37/67 kDa laminin receptor in cancer biology and neurodegenerative diseases. Its ability to inhibit cell invasion and modulate the trafficking of the prion protein provides a strong rationale for its use in preclinical studies. This guide provides a comprehensive starting point for researchers interested in utilizing this compound in their experimental work.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. corning.com [corning.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Efficacy of NSC47924: A Technical Overview for Drug Development Professionals

An In-depth Analysis of Preclinical Data on a Novel Inhibitor of the 67 kDa Laminin (B1169045) Receptor

This technical guide provides a comprehensive analysis of the initial efficacy studies of NSC47924, a small molecule inhibitor of the 67 kDa laminin receptor (67LR). The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the laminin-receptor interaction in oncology and neurodegenerative diseases.

Core Efficacy Data

This compound has been identified as a selective inhibitor of the interaction between the 67LR and laminin (LM). This interaction is crucial for cancer cell adhesion, migration, and invasion, making it a promising target for anti-metastatic therapies.[1][2][3][4][5] Initial studies have quantified its inhibitory activity and specificity.

Quantitative Efficacy of this compound and Related Compounds

| Compound | Target Cells | Assay | IC50 (µM) | Ki (µM) | Reference |

| This compound | LR-293 (HEK-293 overexpressing 37LRP/67LR) | Cell Adhesion to Laminin | 19.35 | 2.45 | [3] |

| This compound | Recombinant 37LRP | Binding to Laminin | 58.9 | 35.5 | [1] |

| NSC47923 | LR-293 | Cell Binding to Laminin | 1.99 | - | [1][3] |

| NSC48478 | LR-293 | Cell Binding to Laminin | 1.76 | - | [1][3] |

| NSC48861 | LR-293 | Cell Binding to Laminin | 3.4 | - | [1][3] |

| NSC48869 | LR-293 | Cell Binding to Laminin | 4.0 | - | [1][3] |

LR-293 cells are HEK-293 cells transfected to overexpress the 37LRP/67LR.[3]

Mechanism of Action

This compound functions by directly interfering with the binding of 67LR to laminin.[1][2][3][5] Docking studies have shown that this compound engages with residues W176 and L173 of peptide G on the 37LRP, a critical region for laminin binding.[1][3][5] This inhibition has been demonstrated to be specific to laminin, as this compound did not significantly affect cell adhesion to fibronectin or vitronectin.[1][2]

Furthermore, this compound has been shown to disrupt the interaction between 37/67 kDa LR and the cellular prion protein (PrPC).[6][7][8] This finding suggests a potential therapeutic application for this compound in prion diseases.[6][8] The inhibitor induces the internalization of 37/67 kDa LR while stabilizing PrPC on the cell surface.[6][7][8]

Caption: this compound inhibits 67LR-laminin binding, affecting cancer cell processes.

Experimental Protocols

Detailed methodologies for the key experiments that established the efficacy of this compound are outlined below.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to an extracellular matrix protein-coated surface and the inhibitory effect of compounds like this compound.

-

Plate Coating: 96-well plates are coated with laminin (10 µg/ml), fibronectin, or vitronectin overnight at 4°C.

-

Cell Preparation: LR-293 cells (or other relevant cell lines) are harvested and resuspended in serum-free medium.

-

Incubation: Cells are pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

-

Seeding: The cell suspension is added to the coated wells and incubated for 1 hour at 37°C to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Staining and Quantification: Adherent cells are fixed and stained with crystal violet. The absorbance is measured at 540 nm to quantify the number of attached cells.[1][2]

Cell Migration Assay (Boyden Chamber)

This assay assesses the effect of this compound on the directional migration of cells towards a chemoattractant.

-

Chamber Preparation: Boyden chamber inserts with 8 µm pore size filters are coated with fibronectin (10 µg/ml).

-

Chemoattractant: The lower chamber is filled with medium containing laminin (50 µg/ml) as the chemoattractant.

-

Cell Preparation and Treatment: LR-293 cells are pre-incubated with 20 µM this compound or DMSO.

-

Seeding: The treated cells are seeded into the upper chamber of the inserts.

-

Incubation: The chambers are incubated for a specified period to allow for cell migration through the filter.

-

Analysis: Non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[2][4]

Matrigel Invasion Assay

This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

-

Chamber Preparation: Boyden chamber inserts are coated with Matrigel™, a reconstituted basement membrane.

-

Cell Preparation and Treatment: Cells (e.g., LR-293 or HT1080 fibrosarcoma cells) are pre-incubated with this compound (20 µM) or DMSO.

-

Seeding: The treated cells are placed in the upper chamber.

-

Incubation: The chambers are incubated to allow for cell invasion through the Matrigel.

-

Quantification: Invading cells on the lower surface of the filter are fixed, stained, and counted.[1][2][4]

Caption: Workflow for key in vitro assays to evaluate this compound efficacy.

Signaling Pathway Context

The 67LR plays a significant role in signaling pathways that promote cell proliferation and resistance to apoptosis. Upon binding to laminin, 67LR can associate with the anti-apoptotic protein PED/PEA-15, activating a signal transduction pathway that enhances cell survival.[1][2] By inhibiting the initial binding of 67LR to laminin, this compound can potentially disrupt these downstream pro-survival signals.

Caption: this compound disrupts the 67LR signaling cascade by blocking laminin binding.

Conclusion

The initial preclinical data for this compound demonstrate its potential as a therapeutic agent by selectively inhibiting the 67LR-laminin interaction. Its ability to impair cancer cell adhesion, migration, and invasion in vitro warrants further investigation. Moreover, its newly discovered role in modulating the 37/67 kDa LR-PrPC interaction opens up exciting possibilities for its development in the context of neurodegenerative disorders. The detailed experimental protocols and efficacy data presented in this guide provide a solid foundation for future research and development efforts for this compound and related compounds.

References

- 1. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 37/67 kDa laminin receptor (LR) inhibitor, this compound, affects 37/67 kDa LR cell surface localization and interaction with the cellular prion protein - Research - Institut Pasteur [research.pasteur.fr]

Methodological & Application

Application Notes and Protocols for NSC47924 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC47924 is an experimental small molecule inhibitor of the 67 kDa laminin (B1169045) receptor (67LR), also known as the 37 kDa laminin receptor precursor (37LRP) or Ribosomal Protein SA (RPSA). By binding to 67LR, this compound blocks the interaction between the receptor and its ligand, laminin (LM). This interaction is crucial for various cellular processes that are often dysregulated in cancer, such as cell adhesion, migration, invasion, proliferation, and resistance to apoptosis. These notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound selectively inhibits the binding of laminin to the 67LR. This receptor is overexpressed in numerous cancer cell types and its expression level often correlates with increased metastatic potential and poor prognosis. The inhibition of the 67LR-laminin interaction by this compound leads to a downstream cascade of events that can suppress the malignant phenotype of cancer cells.[1][2][3][4]

Quantitative Data

The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the available data on its efficacy.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| LR-293 (HEK-293 transfected with 37LRP/67LR) | Cell Adhesion to Laminin | IC50 | 19.35 | [1][5] |

| LR-293 (HEK-293 transfected with 37LRP/67LR) | Inhibition of 37/67 kDa LR binding to laminin-1 | IC50 | ~20 | [6] |

| LR-293 (HEK-293 transfected with 37LRP/67LR) | Cell Adhesion to Laminin | Ki | 2.45 | [1][2] |

Signaling Pathways

The 67LR is involved in multiple signaling pathways that regulate cancer cell behavior. Inhibition of 67LR by this compound can modulate these pathways to reduce cell adhesion, migration, and invasion. Furthermore, 67LR has been implicated in promoting cell survival and proliferation. A key aspect of its mechanism involves the interaction with the cellular prion protein (PrPc), which can be disrupted by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Source: this compound can be obtained from various chemical suppliers.

-

Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A concentration of 10-20 mM is recommended.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Culture

Maintain the desired cancer cell line in its recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, seed cells at an appropriate density and allow them to adhere overnight before treatment with this compound.

Cell Adhesion Assay

This protocol is adapted from studies investigating the effect of this compound on cell adhesion to laminin.[5]

-

Plate Coating:

-

Coat the wells of a 96-well plate with laminin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash the wells twice with sterile PBS to remove unbound laminin.

-

Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at 37°C.

-

Wash the wells again with PBS.

-

-

Cell Seeding and Treatment:

-

Harvest cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Seed the pre-treated cells (e.g., 5 x 104 cells/well) into the laminin-coated wells.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells thoroughly with water and allow them to dry.

-

Solubilize the crystal violet stain with a solubilization buffer (e.g., 10% acetic acid).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Migration and Invasion Assays (Boyden Chamber Assay)

This protocol is a general guideline for transwell migration and invasion assays, which can be adapted based on the specific cell line and experimental goals. A working concentration of 20 µM this compound has been shown to be effective in inhibiting migration and invasion of LR-293 cells.[1]

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel (a basement membrane matrix). Allow the Matrigel to solidify at 37°C for at least 30 minutes. For migration assays, this step is omitted.

-

Rehydrate the coated inserts with serum-free medium for 2 hours at 37°C.

-

-

Cell Seeding and Treatment:

-

Place the transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Harvest cells and resuspend them in serum-free medium.

-

Treat the cells with this compound or vehicle control (DMSO) at the desired concentrations.

-

Seed the treated cells (e.g., 1 x 105 cells/insert) into the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell line (typically 12-48 hours).

-

-

Quantification:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) for 10 minutes.

-

Stain the cells with a suitable stain, such as crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope. Alternatively, the stain can be eluted and quantified by measuring absorbance.

-

Co-Immunoprecipitation (Co-IP) for 67LR (RPSA) and PrPc Interaction

This protocol provides a general framework for investigating the interaction between 67LR (RPSA) and PrPc, and how it is affected by this compound. A concentration of 20 µM this compound has been used in co-immunoprecipitation assays to study this interaction.[6]

-

Cell Lysis:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against either 67LR (RPSA) or PrPc overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the other protein in the complex (e.g., if you immunoprecipitated with an anti-67LR antibody, probe with an anti-PrPc antibody) to detect the co-immunoprecipitated protein.

-

Conclusion

This compound is a valuable tool for studying the role of the 67LR in cancer cell biology. The protocols outlined in these application notes provide a starting point for investigating its effects on cell adhesion, migration, and invasion. Further optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions. The provided information on the signaling pathways affected by this compound can guide further mechanistic studies.

References

- 1. Discovery of new small molecules inhibiting 67 kDa laminin receptor interaction with laminin and cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The 67 kDa laminin receptor as a prognostic factor in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]

- 6. The 37/67kDa laminin receptor (LR) inhibitor, this compound, affects 37/67kDa LR cell surface localization and interaction with the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Performing a Cell Adhesion Assay with NSC47924

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing NSC47924 to study cell adhesion, a critical process in various physiological and pathological events, including cancer metastasis. This compound is a small molecule inhibitor that selectively targets the 67 kDa laminin (B1169045) receptor (67LR), thereby preventing its interaction with laminin and impeding cell adhesion to the extracellular matrix.

Mechanism of Action

This compound specifically inhibits the binding of the 67 kDa laminin receptor (67LR) to laminin (LM).[1][2][3] This interaction is a key step in the adhesion of cells to the basement membrane, which is crucial for processes such as cell migration and invasion.[1][3] The molecule was identified through structure-based virtual screening and has been shown to selectively inhibit cell adhesion to laminin with no significant effect on adhesion to fibronectin or vitronectin.[1][3] this compound engages with residues W176 and L173 of the peptide G on 37LRP, a precursor to 67LR, which are critical for laminin binding.[1][2][3]

Signaling Pathway

The binding of laminin to the 67LR can initiate intracellular signaling cascades that promote cell proliferation and resistance to apoptosis.[1][3] By blocking this initial interaction, this compound can effectively inhibit these downstream signaling events. The main function of 67LR in cancer progression is to enhance tumor cell adhesion to the laminin of basement membranes and subsequent cell migration, both of which are critical events in the metastatic cascade.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound on cell adhesion has been quantified in studies using HEK-293 cells transfected with 37LRP/67LR (LR-293 cells). The key parameters are summarized in the table below.

| Parameter | Value | Cell Line | Substrate | Reference |

| IC50 | 19.35 µmol/L | LR-293 | Laminin | [1][2][3] |

| Ki | 2.45 µmol/L | LR-293 | Laminin | [1][2][3] |